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Abstract
UT-155 is a novel small molecule that functions as a potent and selective androgen receptor

(AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and

its splice variants, which are implicated in the development of resistance to current

antiandrogen therapies. This technical guide provides a comprehensive overview of the

mechanism of action of UT-155, detailing its molecular interactions, cellular effects, and

preclinical efficacy. The information presented herein is intended to support further research

and development of this promising therapeutic agent for the treatment of castration-resistant

prostate cancer (CRPC).

Core Mechanism of Action: Dual-Action Androgen
Receptor Antagonism and Degradation
UT-155 exerts its anti-cancer effects through a dual mechanism that involves both the

antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR

protein. This dual action makes it a promising candidate to overcome resistance mechanisms

observed with current antiandrogen therapies.

UT-155 binds to the androgen receptor, functioning as a selective androgen receptor degrader

(SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, UT-
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155 not only blocks the receptor's activity but also promotes its degradation.[1][2] This

degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that

treatment with UT-155 in combination with proteasome inhibitors like MG-132 or bortezomib

rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]

A key feature of UT-155 is its ability to degrade both full-length AR and its splice variants (AR-

SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant

prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand

binding for their function. By targeting both forms of the receptor, UT-155 offers a potential

therapeutic advantage in treating resistant prostate cancer.[5][6]

Furthermore, studies have shown that UT-155 does not alter AR mRNA levels, indicating that

its effect is at the post-translational level, specifically by inducing protein degradation rather

than affecting gene transcription of the receptor.[3][5]

Signaling Pathway of UT-155 Action
The following diagram illustrates the proposed signaling pathway of the androgen receptor and

the points of intervention by UT-155.
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Mechanism of Action of UT-155 on Androgen Receptor Signaling
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Caption: UT-155 binds to and antagonizes the androgen receptor, leading to its degradation via

the proteasome.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of UT-155.

Table 1: In Vitro Activity of UT-155

Assay Cell Line Parameter
UT-155
Value

Enzalutami
de Value

Reference

AR Binding

Affinity
- Kᵢ 267 nM - [7]

R1881-

induced PSA

Expression

LNCaP Inhibition
5-10 fold

more potent
- [5]

R1881-

induced

FKBP5

Expression

LNCaP Inhibition
5-10 fold

more potent
- [5]

AR Protein

Degradation
LNCaP

Half-life

reduction

From 10h to

~2h
- [4]

Table 2: In Vivo Efficacy of UT-155 in Xenograft Models

Xenograft
Model

Treatment Dosage
Tumor Growth
Inhibition

Reference

LNCaP UT-155 Not Specified Significant [5]

22RV1 UT-155 Not Specified Significant [5]

Detailed Experimental Protocols
Cell Culture
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Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were

obtained from the American Type Culture Collection (ATCC).

Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS).

Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR)

profiling, and all cell lines tested negative for mycoplasma contamination.[1]

Western Blotting for AR Protein Levels
Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing

medium for two days. The cells were then treated for 24 hours with vehicle or UT-155 at

concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3]

[5]

Protein Extraction: After treatment, cells were harvested, and total protein was extracted

using appropriate lysis buffers.

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to

a PVDF membrane. The membrane was blocked and then incubated with a primary antibody

against the androgen receptor (AR-N20). Actin was used as a loading control.[5]

Detection: The membrane was incubated with a corresponding secondary antibody, and the

protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system.

Real-Time PCR for Gene Expression Analysis
Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and

then treated for 24 hours with vehicle or UT-155 (0.001–10,000 nmol/L) in the presence of

0.1 nmol/L R1881.[3][5]

RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction

kit.

Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The

expression levels were normalized to the housekeeping gene GAPDH.[3][5]
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In Vivo Xenograft Study
The general workflow for an in vivo xenograft study to evaluate the efficacy of UT-155 is

outlined below.
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General Workflow for In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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